molecular formula C7H8Cl2N2O B13487619 N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride

Cat. No.: B13487619
M. Wt: 207.05 g/mol
InChI Key: WGKNHMXFNYLQGI-UHFFFAOYSA-N
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Description

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a pyridine ring, a carbamoyl chloride group, and a methyl group attached to the nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride typically involves the reaction of N-methylpyridin-2-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety of handling phosgene. The use of alternative phosgene sources, such as triphosgene, can also be employed to minimize the risks associated with phosgene gas .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: Reacting with primary or secondary amines under mild conditions to form ureas.

    Alcohols: Reacting with alcohols in the presence of a base to form carbamates.

    Thiols: Reacting with thiols to form thiocarbamates.

Major Products Formed

The major products formed from these reactions include N-methyl-N-(pyridin-2-yl)carbamic acid derivatives, ureas, and thiocarbamates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbamoyl chloride group, which readily reacts with nucleophilic sites on biological molecules, such as amino acids in enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(pyridin-2-yl)carbamic acid
  • N-methyl-N-(pyridin-2-yl)urea
  • N-methyl-N-(pyridin-2-yl)thiocarbamate

Uniqueness

N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to act as a precursor to a wide range of bioactive compounds makes it a valuable tool in medicinal chemistry and agrochemical research .

Properties

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

N-methyl-N-pyridin-2-ylcarbamoyl chloride;hydrochloride

InChI

InChI=1S/C7H7ClN2O.ClH/c1-10(7(8)11)6-4-2-3-5-9-6;/h2-5H,1H3;1H

InChI Key

WGKNHMXFNYLQGI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)Cl.Cl

Origin of Product

United States

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